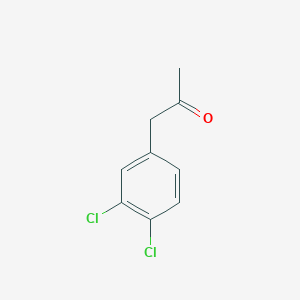
3,4-Dichlorophenylacetone
概述
描述
3,4-Dichlorophenylacetone, also known as 1-(3,4-dichlorophenyl)acetone, is an organic compound with the chemical formula C9H8Cl2O. It is characterized by the presence of two chlorine atoms attached to the benzene ring and an acetone group. This compound is known for its applications in organic synthesis and is typically found as a yellowish liquid .
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dichlorophenylacetone can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium cyanide to form 3,4-dichlorophenylacetonitrile. This intermediate is then hydrolyzed to produce this compound .
Another method involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
3,4-Dichlorophenylacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dichlorobenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3,4-dichlorophenylethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amine solutions.
Major Products Formed
Oxidation: 3,4-Dichlorobenzoic acid.
Reduction: 3,4-Dichlorophenylethanol.
Substitution: Various substituted phenylacetones depending on the nucleophile used.
科学研究应用
3,4-Dichlorophenylacetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and is studied for its potential therapeutic effects.
作用机制
The mechanism of action of 3,4-dichlorophenylacetone involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The compound’s reactivity is primarily due to the presence of the acetone group, which can undergo nucleophilic addition reactions. The chlorine atoms on the benzene ring also influence its reactivity by making the ring more susceptible to electrophilic substitution reactions .
相似化合物的比较
Similar Compounds
3,4-Dichloroacetophenone: Similar in structure but with a ketone group directly attached to the benzene ring instead of an acetone group.
3,4-Dichlorobenzaldehyde: Contains an aldehyde group instead of an acetone group.
3,4-Dichlorobenzyl chloride: Has a benzyl chloride group instead of an acetone group.
Uniqueness
3,4-Dichlorophenylacetone is unique due to the presence of both the dichlorophenyl and acetone functional groups. This combination imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications .
属性
IUPAC Name |
1-(3,4-dichlorophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUAASWQUWIMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976452 | |
| Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6582-42-9, 6097-32-1 | |
| Record name | 3',4'-Dichloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dichlorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-inden-2-yl]methyl}amine](/img/structure/B3025277.png)

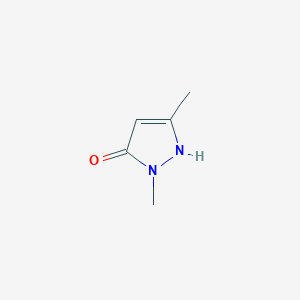
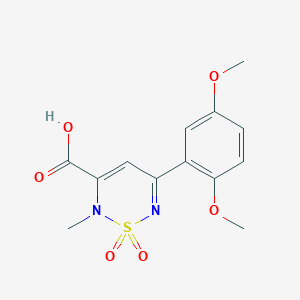
![2,3-Dimethyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B3025284.png)
![3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B3025286.png)

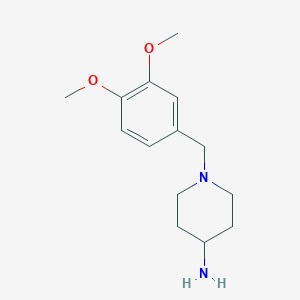
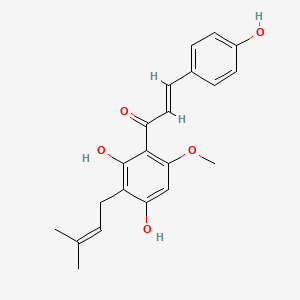
![4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole](/img/structure/B3025293.png)




